molecular formula C27H32CaN2O7S2 B1665440 Patent Blue V CAS No. 3536-49-0

Patent Blue V

Cat. No.: B1665440
CAS No.: 3536-49-0
M. Wt: 600.8 g/mol
InChI Key: KJRBDMBNCBFVAS-UHFFFAOYSA-N
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Description

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is used as a food coloring and has the E number E131 .


Molecular Structure Analysis

This compound is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is a complex molecule with multiple functional groups, including sulfonate groups, which likely contribute to its solubility in water.


Physical And Chemical Properties Analysis

This compound is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water due to its sulfonate groups. Its color varies from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions .

Scientific Research Applications

Hemoadsorption in Severe Iatrogenic Intoxication

Patent Blue V can lead to high levels of methemoglobin and metabolic acidosis in severe cases. A study demonstrated the effectiveness of CytoSorb hemoadsorption in a patient with ecstasy intoxication complicated by iatrogenic administration of this compound. The treatment showed rapid reduction in plasma methemoglobin, improved hemodynamics, and normalization of plasma lactate levels, suggesting a potential role for CytoSorb in drug intoxication cases involving this compound (Taccone et al., 2021).

Interference with Serum Indices Measurement

A study on this compound found that it can interfere with serum indices measurement on the Roche Modular, specifically in the lipaemic, haemolysis, and icteric indices. The study concluded that this compound can significantly affect the measurements used to detect interference in routine clinical biochemistry, although it does not directly affect chemical analysis. This finding highlights the importance of understanding potential interferences in diagnostic methods when this compound is used (Darby & Broomhead, 2008).

Applicability in Endolympatic Therapy and Chromolymphography

This compound was encapsulated in liposomes to investigate its potential for increasing depot properties in therapy. The study found that when this compound was incorporated into liposomes, it remained much longer in tissues, regardless of the administration route. This superior depot effect suggests that liposomal this compound could be clinically adapted for endolymphatic therapy with cytostatic drugs, enhancing nodal drug retention and concentration, or for preoperative chromolymphography for improved nodal visualization (Hirnle et al., 1988).

Influence on Pulse Oximetry and Haemoximetry

The influence of this compound on pulse oximetry and haemoximetry was studied, revealing that it can affect the determination of haemoglobin pigments. The study demonstrated that PBV's absorption peak at 640 nm led to invalidating changes in haemoximeter readings at specific wavelengths. This effect on pulse oximetry and haemoximetry underscores the need to be aware of potential measurement inaccuracies during clinical procedures involving this compound (Larsen et al., 1995).

Mechanism of Action

Target of Action

Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .

Mode of Action

The specific binding of this compound allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .

Result of Action

The administration of this compound results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Safety and Hazards

Patent Blue V is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat this compound as an irritant and a skin sensitiser and as toxic by inhalation . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

Future Directions

Patent Blue V is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes . Its future use may continue to be in the medical field, particularly in oncological surgeries for accurate and complete excision of lymph nodes .

Biochemical Analysis

Biochemical Properties

Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.

Cellular Effects

It has been reported that this compound has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited

Molecular Mechanism

It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

It has been reported that the maximum safe feed concentration of this compound is 250 mg/kg complete feed for non food-producing animals

Metabolic Pathways

It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.

Transport and Distribution

Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.

Subcellular Localization

Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Patent Blue V can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "2,5-Dimethoxyaniline", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Copper sulfate pentahydrate", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Diazotization of 4-Aminobenzenesulfonic acid with Sodium nitrite and Hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2,5-Dimethoxyaniline in the presence of Sodium sulfite and Sodium hydroxide to form intermediate", "Step 3: Oxidation of intermediate with Copper sulfate pentahydrate and Sodium chloride to form Patent Blue V", "Step 4: Purification of Patent Blue V using Sodium carbonate and Sodium bicarbonate" ] }

3536-49-0

Molecular Formula

C27H32CaN2O7S2

Molecular Weight

600.8 g/mol

IUPAC Name

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate

InChI

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);

InChI Key

KJRBDMBNCBFVAS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca]

Appearance

Solid powder

3536-49-0

physical_description

Dark blue powder or granules

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt
acid blue 1
acid blue 3
alphazurine 2G
bleu patent V
blue patent violet
Blue URS
Blue VRS
C.I. acid blue 1
C.I. acid blue 3
disulfine blue
disulphine blue
ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt
patent blue V
patent blue violet
sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate
sulfan blue
sulphan blue

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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